2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride
Description
2-Phenyl-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic organic compound featuring a nitrogen atom (aza group) at position 3 and a phenyl substituent at position 2 of the bicyclo[3.2.1]octane scaffold. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C13H18ClN |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
2-phenyl-3-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-11(5-3-1)13-12-7-6-10(8-12)9-14-13;/h1-5,10,12-14H,6-9H2;1H |
InChI Key |
BKHKTMJTWZCMTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CNC2C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization Approaches
One of the most common strategies to construct the 2-azabicyclo[3.2.1]octane core involves intramolecular cyclization of suitably functionalized cyclopentanone or cyclopentenone derivatives.
- Starting materials: Cyclopentanone derivatives (e.g., α-alkylated cyclopentanones)
- Key steps:
- α-Alkylation of cyclopentanone to introduce the phenyl substituent.
- α-Bromination followed by intramolecular nucleophilic cyclization to form the bicyclic amine.
- Demethylation or deprotection steps to yield the bicyclic ketone intermediate.
This method was first reported in the synthesis of 5-aryl substituted 2-azabicyclo[3.2.1]octanes, which are structurally related to phenylmorphan derivatives.
Dieckmann Cyclization of Piperidine Derivatives
Another approach involves Dieckmann cyclization of piperidine derivatives bearing ester substituents, which upon cyclization and subsequent functional group manipulations, afford the bicyclic amide intermediates.
- Key conditions: High temperature to enforce axial orientation of substituents for cyclization.
- Subsequent steps: Deethoxycarbonylation, Boc (tert-butyloxycarbonyl) group removal, acylation, and reductive amination.
- Outcome: Formation of 2-azabicyclo[3.2.1]octanes with endo-configuration.
1,3-Dipolar Cycloaddition of Azomethines
The 1,3-dipolar cycloaddition methodology involves the reaction of azomethines with dipolarophiles to form the bicyclic core.
Functionalization and Salt Formation
- After construction of the bicyclic amine core, the phenyl group can be introduced or modified through acylation reactions using phenylacetyl chloride or similar reagents.
- The free base is typically converted to the hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas to improve stability and crystallinity.
Representative Synthetic Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | α-Alkylation of cyclopentanone | Phenylalkyl halide, base | Introduction of phenyl substituent at α-position |
| 2 | α-Bromination | Brominating agent (e.g., NBS) | Formation of α-bromo intermediate |
| 3 | Intramolecular cyclization | Heating or base-promoted cyclization | Formation of bicyclic amine core |
| 4 | Deprotection/Demethylation | Heat or acid/base treatment | Removal of protecting groups |
| 5 | Acylation | Phenylacetyl chloride, NaOH, aqueous medium | Introduction of phenylacetyl group, formation of amide |
| 6 | Salt formation | Treatment with HCl | Formation of 2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride |
Detailed Research Findings
Intramolecular Cyclization Example
Dieckmann Cyclization Example
Acylation and Hydrochloride Salt Formation
- 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride was reacted with phenylacetyl chloride in aqueous sodium hydroxide at 10 °C.
- The reaction proceeded smoothly to give the phenylacetylated product in 95.6% yield.
- The product was isolated by filtration and recrystallized from petroleum ether/diethyl ether mixture to yield a pure hydrochloride salt with a melting point of 125–126.5 °C.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted nitrogen heterocycles .
Scientific Research Applications
2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s nitrogen-containing heterocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to bioactive effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-phenyl-3-azabicyclo[3.2.1]octane hydrochloride, highlighting differences in substituents, heteroatom placement, and pharmacological relevance.
Structural and Functional Insights:
Substituent Position :
- The placement of the phenyl group (e.g., at C2 vs. C3) significantly alters steric and electronic properties. For example, 3-phenyl-8-azabicyclo derivatives () exhibit distinct pharmacological profiles compared to hypothetical 2-phenyl analogs due to differences in binding site accessibility .
- Oxygen-containing variants (e.g., 8-oxa-3-azabicyclo) demonstrate increased polarity, enhancing solubility for aqueous-phase reactions .
Synthetic Methods :
- 3-Azabicyclo[3.2.1]octane hydrochloride is synthesized via optimized routes involving reductive amination or cyclization, yielding ~70% purity ().
- Fluorinated derivatives (e.g., 3-(2,2-difluoroethyl)) are prepared via nucleophilic substitution, requiring SCX-2 column purification for >95% purity ().
Pharmacological Relevance: Phenothiazine derivatives of 3-azabicyclo[3.2.1]octane exhibit antipsychotic activity, as seen in historical medicinal chemistry studies (). Spirocyclic analogs (e.g., 8-azaspiro[bicyclo[3.2.1]octane]) show promise as kinase inhibitors or antimicrobial agents, with detailed NMR and HRMS data validating their structures ().
Research Findings and Data
Table 1: Physicochemical Properties of Selected Analogs
Key Observations:
- Purity and Yield : Derivatives like 8-oxa-3-azabicyclo achieve >95% purity through reverse-phase chromatography (), while fluorinated analogs require specialized purification ().
- Biological Activity : Compounds with extended aromatic systems (e.g., spiro[indole] derivatives) exhibit µM-range inhibitory activity against enzymes like CYP121A1, a Mycobacterium tuberculosis target ().
Biological Activity
2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride is a bicyclic compound notable for its unique nitrogen and carbon structure, which has garnered attention in medicinal chemistry and organic synthesis. This compound serves as a crucial intermediate in the synthesis of complex organic compounds and exhibits significant biological activity, particularly as an inhibitor of specific biochemical pathways.
Structural Characteristics
The compound's bicyclic structure allows it to interact with various biological molecules, influencing their function. The nitrogen atom in its structure enhances binding affinity through hydrogen bonding, making it a candidate for drug discovery and development.
Biological Activity
Research indicates that 2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride may influence critical signaling pathways, such as the phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin (PI3K/AKT/mTOR) pathway, which regulates cell growth and metabolism. This interaction suggests potential therapeutic applications in managing diseases related to these pathways.
Inhibition Studies
Inhibition studies have shown that this compound can effectively inhibit certain enzymes involved in inflammatory responses. For instance, it has been linked to the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a significant role in regulating inflammation by preserving endogenous palmitoylethanolamide (PEA) levels, thus enhancing its anti-inflammatory effects .
Case Studies and Research Findings
Several studies have explored the biological implications of 2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride:
- NAAA Inhibition : A study demonstrated that derivatives featuring a similar azabicyclo[3.2.1]octane core exhibited potent NAAA inhibitory activity with IC50 values in the low nanomolar range (e.g., 0.042 μM), showcasing their potential in treating inflammatory conditions .
- Structure-Activity Relationship (SAR) : Detailed SAR analyses have highlighted how modifications to the phenyl ring can significantly affect inhibitory potency, with specific substitutions leading to enhanced biological activity .
Comparative Analysis
To better understand the unique properties of 2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride | Contains an oxygen atom | Enhanced solubility and reactivity |
| 2-Oxa-7-azaspiro[3.5]nonane oxalate | Features a spirocyclic structure | Unique spatial arrangement affecting binding properties |
| (1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride | Similar bicyclic framework | Distinct pharmacological profiles due to structural differences |
The phenyl substitution on the bicyclic framework of 2-Phenyl-3-azabicyclo[3.2.1]octane hydrochloride notably influences its chemical behavior compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Phenyl-3-azabicyclo[3.2.1]octane hydrochloride, and what analytical methods ensure its purity?
- Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of a pre-functionalized bicyclic precursor followed by phenyl group introduction via cross-coupling or alkylation. For example, analogous compounds are synthesized under reflux conditions using dichloromethane or ethanol as solvents to optimize yield . Structural integrity is confirmed via H/C NMR (to verify stereochemistry and substituent placement), IR spectroscopy (to identify functional groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation . Purity is assessed using HPLC with UV detection at 254 nm, ensuring ≥95% purity for pharmacological studies .
Q. How do researchers characterize the stereochemical configuration of this bicyclic compound?
- Answer : X-ray crystallography is the gold standard for resolving absolute stereochemistry. For dynamic analysis, nuclear Overhauser effect (NOE) experiments in NMR can distinguish axial vs. equatorial substituents on the bicyclic scaffold. Chiral chromatography may also separate enantiomers if racemization occurs during synthesis . Computational methods (e.g., density functional theory) are increasingly used to predict and validate stereochemical outcomes .
Advanced Research Questions
Q. What strategies optimize reaction yields in the synthesis of 2-Phenyl-3-azabicyclo[3.2.1]octane derivatives?
- Answer : Yield optimization requires careful control of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while non-polar solvents (e.g., toluene) favor cyclization .
- Catalysis : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency for phenyl group introduction .
- Temperature : Reflux conditions (e.g., 80–110°C) are critical for endothermic steps like ring closure .
Q. How do researchers investigate the compound’s interactions with biological targets, such as neurotransmitter receptors?
- Answer : In vitro assays include:
- Radioligand binding : Competitive displacement studies using H-labeled ligands (e.g., for serotonin or dopamine receptors) to calculate binding affinity (K) .
- Functional assays : Calcium flux or cAMP measurement in transfected HEK293 cells expressing target GPCRs .
- Structural biology : Cryo-EM or molecular docking simulations to map binding poses within receptor active sites .
Q. How can contradictory data in pharmacological studies be resolved?
- Answer : Discrepancies often arise from methodological variability:
- Receptor heterogeneity : Species-specific receptor isoforms (e.g., human vs. rat) may exhibit divergent binding profiles .
- Assay conditions : Differences in buffer pH, ion concentrations, or temperature can alter ligand-receptor kinetics .
- Data normalization : Use of reference agonists/antagonists (e.g., 5-HT agonist 8-OH-DPAT) as internal controls improves reproducibility .
Q. What computational approaches predict the compound’s metabolic stability and off-target effects?
- Answer :
- ADME prediction : Tools like SwissADME estimate permeability (LogP), cytochrome P450 metabolism, and blood-brain barrier penetration .
- Off-target profiling : Molecular similarity searches (e.g., SwissTargetPrediction) identify potential interactions with kinases, ion channels, or transporters .
- MD simulations : All-atom molecular dynamics (e.g., GROMACS) model binding stability over time, highlighting residues critical for receptor engagement .
Notes
- Methodological details emphasize reproducibility and interdisciplinary validation (e.g., combining synthetic chemistry with computational biology).
- Contradictions in data are addressed through systematic experimental and analytical frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
